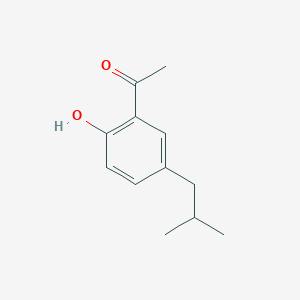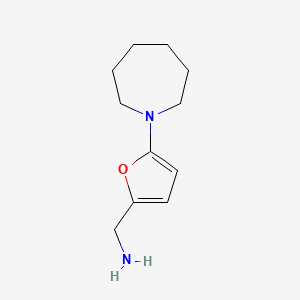
(5-(Azepan-1-yl)furan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Azepan-1-yl)furan-2-yl)methanamine is a versatile chemical compound with a unique structure that allows for various applications in scientific research. Its molecular formula is C10H16N2O, and it features a furan ring substituted with an azepane group and a methanamine group. This compound is valuable for studying chemical reactions and developing new materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azepan-1-yl)furan-2-yl)methanamine typically involves the reaction of furan derivatives with azepane and methanamine under controlled conditions. One common method includes the use of a furan-2-carbaldehyde precursor, which undergoes reductive amination with azepane and methanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(5-(Azepan-1-yl)furan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The azepane group can be reduced to form piperidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, amides, ureas, and various substituted furan compounds .
Scientific Research Applications
(5-(Azepan-1-yl)furan-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: It serves as a precursor for pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5-(Azepan-1-yl)furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the azepane and methanamine groups can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Piperidin-1-yl)furan-2-yl)methanamine: Similar structure but with a piperidine ring instead of an azepane ring.
(5-(Morpholin-1-yl)furan-2-yl)methanamine: Contains a morpholine ring instead of an azepane ring.
(5-(Pyrrolidin-1-yl)furan-2-yl)methanamine: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
(5-(Azepan-1-yl)furan-2-yl)methanamine is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness allows for specific interactions with molecular targets and enables the compound to exhibit unique biological and chemical activities .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[5-(azepan-1-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H18N2O/c12-9-10-5-6-11(14-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-9,12H2 |
InChI Key |
GGQAGUMKVWNUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


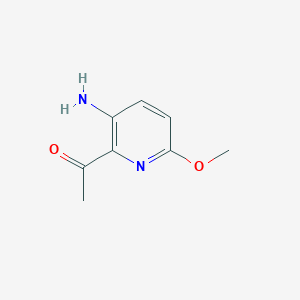
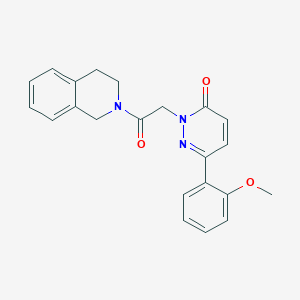
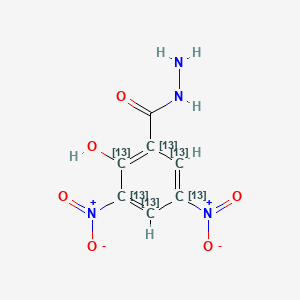
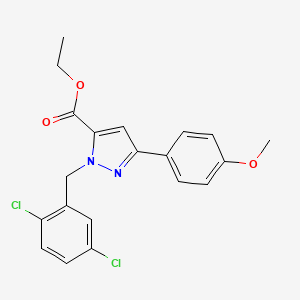
![9-Hydroxy-6-azaspiro[4.5]decan-7-one](/img/structure/B14864324.png)

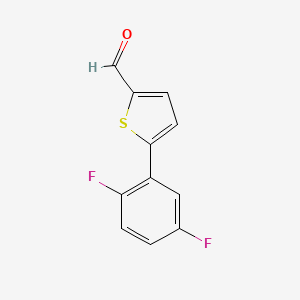
![8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14864354.png)
![(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14864355.png)
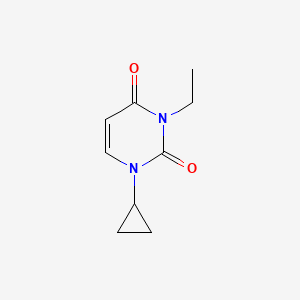


![1-(2-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14864388.png)
